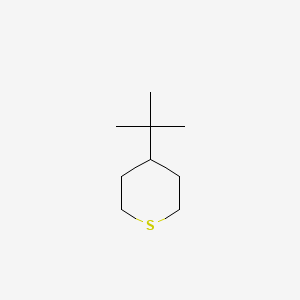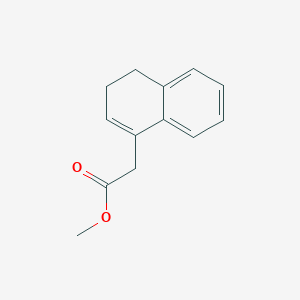
Methyl 2-(3,4-dihydronaphthalen-1-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(3,4-dihydronaphthalen-1-yl)acetate is an organic compound with the molecular formula C13H14O2 It is a derivative of dihydronaphthalene, a bicyclic hydrocarbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3,4-dihydronaphthalen-1-yl)acetate typically involves the reaction of 3,4-dihydronaphthalene with methyl bromoacetate in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions in an appropriate solvent like tetrahydrofuran (THF). The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(3,4-dihydronaphthalen-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amides, thioesters, or other substituted derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-(3,4-dihydronaphthalen-1-yl)acetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Material Science: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 2-(3,4-dihydronaphthalen-1-yl)acetate in biological systems is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, derivatives of dihydronaphthalene have been shown to inhibit certain enzymes involved in cancer cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(naphthalen-2-yl)acetate
- 2-Methyl-3,4-dihydronaphthalene
- 3,4-Dihydronaphthalen-1(2H)-one
Uniqueness
Methyl 2-(3,4-dihydronaphthalen-1-yl)acetate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its dihydronaphthalene core makes it a valuable scaffold for the development of new therapeutic agents and materials.
Propiedades
Número CAS |
4735-55-1 |
|---|---|
Fórmula molecular |
C13H14O2 |
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
methyl 2-(3,4-dihydronaphthalen-1-yl)acetate |
InChI |
InChI=1S/C13H14O2/c1-15-13(14)9-11-7-4-6-10-5-2-3-8-12(10)11/h2-3,5,7-8H,4,6,9H2,1H3 |
Clave InChI |
RNSZARJWQZOFIL-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1=CCCC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


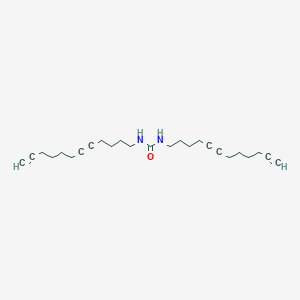
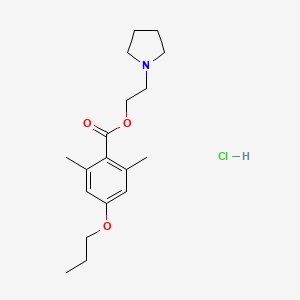
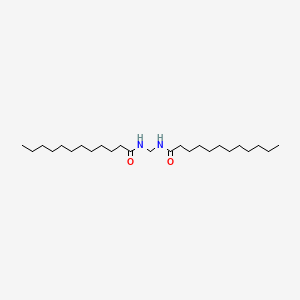
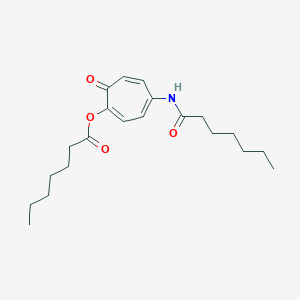
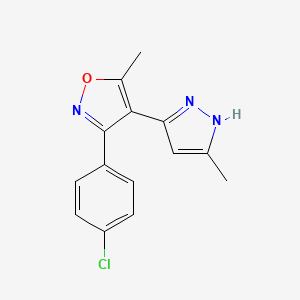


![Pyrido[3,2-H]cinnoline](/img/structure/B14744452.png)
![3,3-Dimethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane](/img/structure/B14744465.png)
![1-(3-chloro-4-fluorophenyl)-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B14744468.png)
![[Cyclopropyl(diazo)methyl]benzene](/img/structure/B14744471.png)
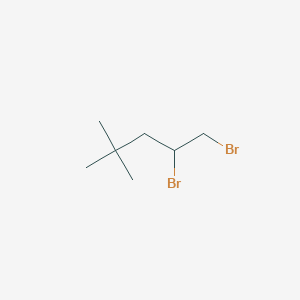
![2,6-Piperidinedione, 4-[2-(3,5-dimethyl-2-oxocyclohexylidene)ethyl]-, (3S-trans)-](/img/structure/B14744478.png)
